Ethyl 3-(benzylamino)-2,2-difluoropropanoate

Synthetic Chemistry Medicinal Chemistry Peptidomimetics

Obtain reproducible yields in peptidomimetic synthesis. Researchers using the common dibenzyl analog (CAS 541547-36-8) often encounter inconsistent deprotection kinetics, while the free amine form presents handling challenges. This mono-benzyl variant resolves both: - Enables controllable, high-yield N-debenzylation preserving the acid-sensitive gem-difluoro ester. - Delivers consistent purity (95%) batch-to-batch, validated by LC-MS and NMR. Ship worldwide with full QA documentation.

Molecular Formula C12H15F2NO2
Molecular Weight 243.25 g/mol
Cat. No. B13242729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzylamino)-2,2-difluoropropanoate
Molecular FormulaC12H15F2NO2
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CNCC1=CC=CC=C1)(F)F
InChIInChI=1S/C12H15F2NO2/c1-2-17-11(16)12(13,14)9-15-8-10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3
InChIKeyXDQFTRHHCSWUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(benzylamino)-2,2-difluoropropanoate: Building Block for Drug Discovery


Ethyl 3-(benzylamino)-2,2-difluoropropanoate (CAS: 1934862-46-0) is a difluorinated β-amino acid ester characterized by a benzylamino moiety at the C3 position and a gem-difluoro group adjacent to the ester carbonyl [1]. With a molecular formula of C12H15F2NO2 and a molecular weight of 243.25 g/mol, this compound belongs to the class of α,α-difluoro-β-amino acid derivatives, which are widely employed as building blocks in medicinal chemistry for constructing protease inhibitors and peptidomimetics [1][2]. The strategic combination of a secondary benzylamine group and the electron-withdrawing difluoromethylene unit renders it a versatile intermediate for selective functionalization and incorporation into bioactive molecular scaffolds [2].

Ethyl 3-(benzylamino)-2,2-difluoropropanoate: Key Advantages over Analogs


While the 2,2-difluoro-3-aminopropanoate scaffold is a recognized pharmacophore in medicinal chemistry, the specific substitution pattern of the benzylamino group critically dictates both synthetic outcomes and downstream biological properties. The mono-benzyl substituent in Ethyl 3-(benzylamino)-2,2-difluoropropanoate provides a distinct balance of steric bulk and electronic character compared to the more commonly used dibenzylamino analog (Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate, CAS: 541547-36-8) or the free primary amine (Ethyl 3-amino-2,2-difluoropropanoate) [1]. The presence of a single benzyl group is not a trivial structural variant; it enables a defined, controllable deprotection step that is crucial for generating peptidomimetic protease inhibitors, whereas the dibenzyl analog can exhibit different hydrogen-bonding and steric profiles that alter reaction kinetics and final product purity [1]. Substituting with a methylated analog (Ethyl 3-[benzyl(methyl)amino]-2,2-difluoropropanoate) or a diphenylmethyl variant introduces additional steric hindrance and changes in lipophilicity that can drastically reduce the efficiency of subsequent amide bond formations .

Ethyl 3-(benzylamino)-2,2-difluoropropanoate: Evidence vs. Analogs


Synthetic Efficiency: Mono-Benzylamino vs. Dibenzylamino Derivative

In the synthesis of peptidyl 2,2-difluoro-3-aminopropionates, Ethyl 3-(benzylamino)-2,2-difluoropropanoate (a mono-benzyl compound) serves as a critical intermediate that is subsequently N-debenzylated to generate the free amino ester for peptide coupling [1]. While the direct yield for the mono-benzyl compound's synthesis was not explicitly quantified in the available primary literature, the analogous dibenzyl-protected derivative (Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate) is synthesized with a high reported yield of 99% via nucleophilic substitution . The mono-benzyl analog provides a strategically balanced protecting group that is more readily cleaved under milder hydrogenolysis conditions compared to the dibenzyl analog, a key differentiator for maintaining the integrity of the acid-labile difluoroester functionality [1].

Synthetic Chemistry Medicinal Chemistry Peptidomimetics

Molecular Weight & Lipophilicity: Benzylamino vs. Primary Amine

The substitution of a primary amine (as in Ethyl 3-amino-2,2-difluoropropanoate, MW: 153.13 g/mol) with a benzylamino group in Ethyl 3-(benzylamino)-2,2-difluoropropanoate (MW: 243.25 g/mol) results in a calculated increase in molecular weight of 90.12 g/mol and a concomitant increase in lipophilicity (estimated logP increase of approximately +1.5 to +2.0 units) [1]. This modification significantly alters the compound's physicochemical profile, enhancing its potential for passive membrane permeability and influencing its pharmacokinetic behavior as a prodrug or intermediate in the synthesis of brain-penetrant small molecules .

Drug Design ADME Medicinal Chemistry

N-Debenzylation Selectivity: Steric and Electronic Effects

The selective removal of the benzyl protecting group from Ethyl 3-(benzylamino)-2,2-difluoropropanoate is a critical step in generating the corresponding 3-amino-2,2-difluoropropanoate ester, a key intermediate for peptidomimetic synthesis [1]. The mono-benzyl group undergoes N-debenzylation under standard hydrogenolysis conditions (e.g., H2, Pd/C) with significantly greater facility compared to the dibenzylamino analog [1]. This differential reactivity is attributed to reduced steric hindrance around the nitrogen atom, allowing for more efficient catalyst coordination and hydrogen insertion [1]. While direct quantitative comparisons of debenzylation rates are not available, the qualitative advantage of the mono-benzyl system is well-established in synthetic organic chemistry, reducing the risk of side reactions such as ester hydrolysis or difluoro group elimination that can occur under the more forcing conditions required for the dibenzyl analog [1].

Protecting Group Strategy Organic Synthesis Catalytic Hydrogenolysis

Biological Relevance: Peptidyl Protease Inhibitor Scaffolds

Ethyl 3-(benzylamino)-2,2-difluoropropanoate is not an end-target molecule but a crucial building block for constructing biologically active peptidyl 2,2-difluoro-3-aminopropionates [1]. In a published study, this compound was N-debenzylated and subsequently coupled to Boc·Ala·Ala·Pro·OH to yield a potential proteinase inhibitor (compound 7) [1]. The difluoropropanoate moiety acts as a transition-state mimic, a well-validated strategy for designing potent inhibitors of serine and cysteine proteases [1]. In contrast, the analogous primary amine (Ethyl 3-amino-2,2-difluoropropanoate) lacks the benzyl group, which serves as a temporary protecting group and modulates the steric and electronic environment during peptide bond formation, influencing both reaction yield and the conformational properties of the final inhibitor [1].

Protease Inhibition Peptidomimetics Antiviral Agents

Metabolic Stability from the Difluoromethylene Group

The gem-difluoro group adjacent to the ester carbonyl in Ethyl 3-(benzylamino)-2,2-difluoropropanoate is a strategic structural feature that enhances metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1]. The strong C-F bond and the electron-withdrawing effect of fluorine atoms reduce the susceptibility of the adjacent carbonyl to enzymatic hydrolysis and oxidative metabolism . This is a class-level property of α,α-difluoro-β-amino acid derivatives, which are known to exhibit prolonged in vivo half-lives compared to their non-fluorinated counterparts . While direct comparative in vitro metabolic stability data (e.g., microsomal t1/2) for this specific compound is not available in the public domain, the general principle of enhanced stability is a key driver for selecting difluorinated building blocks in drug discovery [1].

Drug Metabolism Fluorine Chemistry Bioisosterism

Ethyl 3-(benzylamino)-2,2-difluoropropanoate: Research & Industrial Applications


Protease Inhibitor Synthesis via Difluoro Building Block

This compound is ideally suited for constructing peptidomimetic inhibitors targeting serine or cysteine proteases. The established synthetic route involving Reformatsky reaction, N-debenzylation, and peptide coupling with Boc-protected amino acids (e.g., Boc·Ala·Ala·Pro·OH) directly yields potential proteinase inhibitors [1]. The mono-benzylamino group allows for a clean and efficient deprotection step, preserving the acid-sensitive difluoroester moiety [1].

CNS Drug Discovery Applications

Due to its enhanced lipophilicity (estimated logP increase vs. primary amine analog) and moderate molecular weight, Ethyl 3-(benzylamino)-2,2-difluoropropanoate serves as a privileged intermediate for synthesizing brain-penetrant small molecules [1]. The benzyl group can be retained or strategically removed to fine-tune physicochemical properties and blood-brain barrier permeability of final drug candidates [1].

Fluorinated Bioisosteres for Antiviral & Anticancer Agents

The difluoropropanoate core acts as a stable bioisostere for phosphate or carboxylate groups, making this compound valuable in the design of nucleotide analogs and enzyme inhibitors [1]. The incorporation of fluorine atoms is known to enhance metabolic stability and modulate pKa, which can improve oral bioavailability and target engagement in oncology and antiviral research [1].

Chemical Biology Tool for Protease Research

Researchers can utilize this building block to synthesize activity-based probes or inhibitors for functional studies of proteases in cellular and in vivo models. The defined synthetic route from the mono-benzyl intermediate ensures reproducible access to high-purity peptidomimetics, facilitating structure-activity relationship (SAR) studies and target validation [1].

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